molecular formula C20H17FN4O2 B11019171 N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B11019171
M. Wt: 364.4 g/mol
InChI Key: DRQMFKKNHGJSSW-UHFFFAOYSA-N
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Description

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines structural elements from indole and quinazoline derivatives These moieties are known for their significant biological activities and are often found in pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves the reaction of 6-fluoroindole with an appropriate ethylating agent to form the intermediate N-[2-(6-fluoro-1H-indol-1-yl)ethyl]amine. This intermediate is then reacted with 2-(4-oxoquinazolin-3(4H)-yl)acetic acid or its derivatives under amide bond-forming conditions, such as using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO₃) can be used.

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety may interact with serotonin receptors, while the quinazoline moiety could inhibit tyrosine kinases, leading to antiproliferative effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is unique due to the presence of both a fluoro-substituted indole and a quinazoline ring in its structure. This combination may confer distinct biological activities and pharmacological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H17FN4O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(6-fluoroindol-1-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C20H17FN4O2/c21-15-6-5-14-7-9-24(18(14)11-15)10-8-22-19(26)12-25-13-23-17-4-2-1-3-16(17)20(25)27/h1-7,9,11,13H,8,10,12H2,(H,22,26)

InChI Key

DRQMFKKNHGJSSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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